molecular formula C10H13Cl2N B1459463 (1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1795069-42-9

(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride

Cat. No. B1459463
CAS RN: 1795069-42-9
M. Wt: 218.12 g/mol
InChI Key: SZSWBXLKAVNJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride, commonly known as CCBA, is a synthetic compound that has seen a wide range of applications in scientific research. CCBA is a cyclic compound with a unique structure that makes it useful for various biochemical and physiological studies.

Scientific Research Applications

CCBA has been used in a variety of scientific research applications. It has been used as a ligand for the binding of copper ions in order to study the copper-catalyzed oxidation of organic compounds. Additionally, CCBA has been used in studies of the synthesis of polymers and other organic compounds. It has also been used in studies of the properties of non-ionic surfactants, as well as in studies of the properties of organic solvents.

Mechanism of Action

The mechanism of action of CCBA is not fully understood. However, it is known that CCBA can act as a ligand for copper ions, which can then catalyze the oxidation of organic compounds. Additionally, CCBA has been shown to interact with organic solvents, which can lead to changes in their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCBA have not been studied in detail. However, it is known that CCBA can interact with copper ions, which can then catalyze the oxidation of organic compounds. Additionally, CCBA has been shown to interact with organic solvents, which can lead to changes in their properties.

Advantages and Limitations for Lab Experiments

CCBA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a stable compound that is not easily degraded. Additionally, its unique structure makes it useful for a variety of biochemical and physiological studies. However, CCBA is not suitable for use in drug studies, as it has not been tested for safety or efficacy.

Future Directions

There are several potential future directions for the use of CCBA in scientific research. It could be used to study the properties of non-ionic surfactants, as well as the synthesis of polymers and other organic compounds. Additionally, it could be used to study the effects of copper-catalyzed oxidation on organic compounds. Finally, CCBA could be used in studies of the properties of organic solvents and other compounds.

properties

IUPAC Name

3-(4-chlorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSWBXLKAVNJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride

CAS RN

1803572-27-1
Record name Cyclobutanamine, 3-(4-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803572-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride
Reactant of Route 2
(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride
Reactant of Route 3
(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride
Reactant of Route 6
(1r,3r)-3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.